molecular formula C17H17NO4S B2700548 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine CAS No. 1705146-19-5

1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine

Cat. No.: B2700548
CAS No.: 1705146-19-5
M. Wt: 331.39
InChI Key: UTXXFRHNOCANFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl sulfonyl group, an azetidinyl ring, and a phenyl methanone moiety

Scientific Research Applications

1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the azetidin-1-yl intermediate, which is then reacted with 4-methoxyphenyl sulfonyl chloride under basic conditions to form the sulfonyl azetidine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The azetidinyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted azetidinyl derivatives.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The azetidinyl ring may interact with biological receptors, modulating their function. The phenyl methanone moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a methyl group instead of a methoxy group.

    (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a chloro group instead of a methoxy group.

    (3-((4-Nitrophenyl)sulfonyl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-benzoyl-3-(4-methoxybenzenesulfonyl)azetidine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-22-14-7-9-15(10-8-14)23(20,21)16-11-18(12-16)17(19)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXXFRHNOCANFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.